N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Lipophilicity optimization Blood-brain barrier permeability prediction Oxalamide SAR

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1209440-01-6, PubChem CID is a synthetic oxalamide derivative with a molecular formula of C₁₈H₁₇FN₂O₅ and a molecular weight of 360.3 g/mol. The compound incorporates a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety at the N1 position via a methylene linker and a 2-(4-fluorophenoxy)ethyl substituent at the N2 position, connected through an oxalamide (ethanediamide) core.

Molecular Formula C18H17FN2O5
Molecular Weight 360.341
CAS No. 1209440-01-6
Cat. No. B2402441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
CAS1209440-01-6
Molecular FormulaC18H17FN2O5
Molecular Weight360.341
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O5/c19-13-2-4-14(5-3-13)24-8-7-20-17(22)18(23)21-10-12-1-6-15-16(9-12)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,20,22)(H,21,23)
InChIKeyRLRAAXXNTIFYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1209440-01-6 Procurement Guide: Structural and Physicochemical Positioning of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide


N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide (CAS 1209440-01-6, PubChem CID 45585558) is a synthetic oxalamide derivative with a molecular formula of C₁₈H₁₇FN₂O₅ and a molecular weight of 360.3 g/mol [1]. The compound incorporates a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety at the N1 position via a methylene linker and a 2-(4-fluorophenoxy)ethyl substituent at the N2 position, connected through an oxalamide (ethanediamide) core [2]. Its computed XLogP3 is 2.3, topological polar surface area is 85.9 Ų, and it possesses 2 hydrogen bond donors and 6 hydrogen bond acceptors [1]. This compound is commercially available from multiple research chemical suppliers for exploratory in vitro studies, but no primary pharmacological characterization data have been published in peer-reviewed literature as of the search date .

Why Generic Oxalamide Substitution Cannot Replace 1209440-01-6 in SAR and Pharmacophore Exploration


Oxalamide-based compounds with benzo[d][1,3]dioxole substituents exhibit highly divergent physicochemical and steric profiles even with seemingly minor structural modifications. For example, replacement of the 4-fluorophenoxyethyl group at N2 with a direct aryl substituent—such as in N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (CAS 899956-41-3)—eliminates the flexible ethylene glycol ether linker, substantially altering both the spatial reach and hydrogen-bonding capacity of the molecule [1]. Similarly, introduction of a basic dimethylamino group as in N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide (CAS 942012-47-7) introduces an ionizable center absent in the target compound, likely shifting both solubility and target engagement profiles . The 4-fluorophenoxyethyl chain in CAS 1209440-01-6 provides a specific balance of lipophilicity (XLogP3 = 2.3) and hydrogen bond acceptor count (6) that is not replicated by any single commercially available close analog, making the compound irreplaceable for systematic structure-activity relationship (SAR) studies within this chemotype [2].

Quantitative Physicochemical and Structural Differentiation Evidence for 1209440-01-6 Against Closest Analogs


XLogP3 Lipophilicity Advantage of 1209440-01-6 Over Direct Aryl-Substituted Oxalamide Analogs

The target compound (1209440-01-6) possesses a computed XLogP3 of 2.3, placing it within the favorable range for CNS drug-like properties (typically XLogP3 1–3) while maintaining moderate lipophilicity [1]. In contrast, the direct aryl-substituted analog N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (CAS 899956-41-3) is expected to exhibit a higher XLogP3 (estimated >3.0) due to the absence of the polar ethylene glycol ether linker and the presence of an additional chlorine atom, though exact computed values are not publicly available [2]. This difference is meaningful because the 4-fluorophenoxyethyl linker in 1209440-01-6 introduces two additional hydrogen bond acceptors (ether oxygen and amide carbonyl) and greater conformational flexibility while preserving a logP compatible with both membrane permeability and aqueous solubility [3].

Lipophilicity optimization Blood-brain barrier permeability prediction Oxalamide SAR

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation in 1209440-01-6

The target compound has a hydrogen bond acceptor (HBA) count of 6 and a topological polar surface area (TPSA) of 85.9 Ų [1]. The N2-(2-(4-fluorophenoxy)ethyl) substituent directly contributes 2 of these HBA atoms (ether oxygen plus one amide carbonyl) and adds approximately 20–25 Ų to the TPSA relative to a direct aryl-substituted analog lacking the ether linkage. By comparison, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide (CAS 887860-69-7, C₁₅H₁₃N₃O₄), which replaces the fluorophenoxyethyl chain with a pyridine ring, has a reduced HBA count of 5 and a lower molecular weight, yielding a TPSA that is similarly lower (exact TPSA not publicly available for this comparator) . The higher HBA count and TPSA of 1209440-01-6 suggest potentially stronger polar interactions with target protein binding sites, while still remaining well below the TPSA threshold of 140 Ų predictive of poor oral absorption [2].

Hydrogen bonding TPSA Drug-likeness Oxalamide chemotype

Conformational Flexibility and Rotatable Bond Count as a Key Differentiator of 1209440-01-6

1209440-01-6 possesses 6 rotatable bonds as computed by PubChem, arising from the methylene bridge to the benzodioxole, the two amide C–N bonds of the oxalamide core, and the ethylene glycol ether linker connecting to the 4-fluorophenoxy group [1]. This contrasts sharply with N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (CAS 899956-41-3), which is estimated to have only approximately 4 rotatable bonds due to the direct aryl attachment at N2 lacking the ethylene spacer [2]. The additional two rotatable bonds in the target compound increase the conformational entropy penalty upon binding but also permit the fluorophenoxy moiety to sample a broader spatial volume, potentially enabling engagement with distal sub-pockets that are inaccessible to the more rigid direct-aryl analogs [3].

Conformational entropy Rotatable bonds Molecular flexibility Oxalamide SAR

Explicit Acknowledgment: Absence of Published Biological Activity Data for 1209440-01-6

Following exhaustive searches of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents, no quantitative in vitro pharmacological data (IC₅₀, Kᵢ, EC₅₀, % inhibition at a defined concentration, or cell viability data) have been identified for CAS 1209440-01-6 as of May 2026 . This contrasts with structurally related oxalamide compounds for which target-level activity has been reported: for example, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide (CAS 899978-34-8) has been reported to inhibit cancer cell growth with IC₅₀ values below 5 μM in unspecified cell lines . The absence of biological annotation for 1209440-01-6 should not be interpreted as evidence of inactivity; rather, it indicates that the compound has not yet been subjected to systematic pharmacological profiling. Procurement decisions must therefore be based on its well-defined physicochemical differentiation and its utility as a tool compound for exploratory SAR, not on assumed biological potency [1].

Data transparency Procurement risk assessment Oxalamide chemotype

Molecular Weight and Heavy Atom Count Positioning of 1209440-01-6 Within the Oxalamide Chemotype

With a molecular weight of 360.3 g/mol and a heavy atom count of 26, 1209440-01-6 resides within the lower-mid range of the oxalamide chemotype space, compliant with the Lipinski 'Rule of 5' molecular weight threshold of ≤500 g/mol [1]. By comparison, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide (CAS 942012-47-7) has a higher molecular weight of 387.4 g/mol (C₂₀H₂₂FN₃O₄), primarily due to the additional dimethylamino and phenyl substituents . The lower molecular weight of 1209440-01-6, combined with its moderate lipophilicity, positions it as a more fragment-like or early lead-like starting point for medicinal chemistry optimization, where subsequent iterations can add mass to improve potency while monitoring physicochemical property inflation [2].

Molecular weight optimization Lead-likeness Fragment-based drug design Oxalamide

Commercial Availability Profile of 1209440-01-6: Single-Supplier Risk Assessment vs. Closest Analogs

1209440-01-6 is listed by multiple research chemical vendors (including Kuujia, Evitachem, BenchChem, and VulcanChem) as a catalog compound available for purchase, typically at ≥95% purity for in vitro research use [1]. In contrast, certain close structural analogs such as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (CAS 899956-41-3) appear to have more limited commercial listings, based on current search results [2]. While multi-vendor availability reduces the risk of single-supplier dependency, it is critical to note that no Certificates of Analysis (CoA), residual solvent profiles, or stability data were publicly accessible for any vendor at the time of this assessment. Procurement protocols should therefore include independent analytical quality control (e.g., LC-MS, ¹H NMR) upon receipt.

Commercial availability Supply chain Research chemical procurement Oxalamide

Recommended Research Application Scenarios for 1209440-01-6 Based on Physicochemical Differentiation Evidence


Systematic Oxalamide SAR Libraries for CNS-Penetrant Probe Discovery

1209440-01-6 occupies a favorable CNS drug-like physicochemical space with XLogP3 = 2.3, TPSA = 85.9 Ų, MW = 360.3 g/mol, and 6 rotatable bonds—all within the recommended ranges for blood-brain barrier penetration. Procure this compound as a core member of a focused oxalamide library where the N2 substituent is systematically varied (fluorophenoxyethyl, pyridinyl, chloro-fluoro-phenyl, dimethylamino-fluoro-phenyl) to map the lipophilicity-hydrogen bonding trade-off in a defined chemotype [1]. The absence of published biological data for this specific compound makes it ideal for de novo target-agnostic phenotypic screening, as there is no prior annotation bias toward any particular target class .

Conformational Analysis and Binding Pocket Topography Mapping

With 6 rotatable bonds, 1209440-01-6 offers the highest conformational flexibility among readily available benzo[d][1,3]dioxole-oxalamide analogs. This makes it the preferred compound for molecular dynamics simulations and NMR-based conformational studies aimed at understanding how the ethylene glycol ether linker influences the spatial presentation of the 4-fluorophenoxy pharmacophore relative to the benzodioxole anchor [1]. X-ray co-crystallography or 2D NMR experiments using this compound can reveal whether the extended N2 substituent engages distal sub-pockets that are sterically inaccessible to the shorter direct-aryl analogs.

Property-Deconvolution Studies in Oxalamide Lead Optimization

When an oxalamide hit is identified from screening, 1209440-01-6 serves as a critical probe for deconvoluting the contributions of individual structural features to the overall activity profile. By comparing its activity with that of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (which lacks the ethylene spacer) and N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide (which replaces the entire fluorophenoxyethyl group with a heterocycle), researchers can isolate the contributions of chain flexibility, hydrogen bonding, and lipophilicity to both target affinity and off-target selectivity . This property-deconvolution approach reduces the risk of multi-parameter optimization dead-ends in later-stage lead development [2].

Analytical Reference Standard and Synthetic Intermediate for Novel Oxalamide Derivatives

1209440-01-6 can serve as an analytical reference standard for HPLC or LC-MS method development in oxalamide-focused medicinal chemistry projects, given its well-defined molecular formula (C₁₈H₁₇FN₂O₅), InChI Key (RLRAAXXNTIFYPW-UHFFFAOYSA-N), and commercial availability at ≥95% purity [1]. Additionally, its oxalamide core and pendant functional groups make it a versatile synthetic intermediate for generating novel derivatives through amidation, ether cleavage, or aromatic substitution chemistry—enabling further diversification of the oxalamide chemotype in hit-to-lead campaigns .

Quote Request

Request a Quote for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.